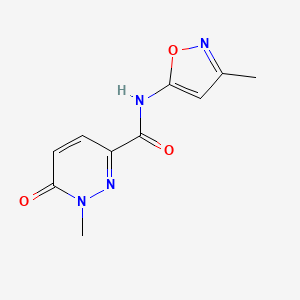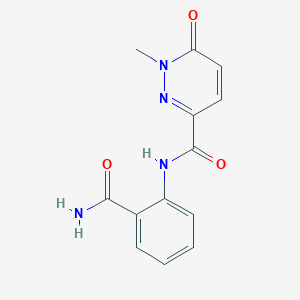![molecular formula C17H27N3O3S B6579541 N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide CAS No. 1021117-49-6](/img/structure/B6579541.png)
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide, also known as 4-methylpiperazine-3-sulfonylpropionamide (MPPA), is an organic compound belonging to the piperazine family. It is a white, crystalline solid with a melting point of 143 °C and a boiling point of 293 °C. MPPA is used in a variety of scientific applications, including synthesis of pharmaceuticals, drug development, and biochemical research.
科学的研究の応用
MPPA has a wide range of scientific applications. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. In biochemical research, it can be used to study the structure and function of proteins and enzymes. In addition, MPPA can be used to synthesize a variety of pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anticoagulants.
作用機序
MPPA is a reversible inhibitor of a variety of enzymes, including acetylcholinesterase, tyrosine kinase, and cyclooxygenase. It binds to the active site of these enzymes, thereby inhibiting their activity. It can also interact with other proteins and receptors, acting as an agonist or antagonist.
Biochemical and Physiological Effects
MPPA has a variety of biochemical and physiological effects. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. It can also inhibit the activity of enzymes, such as acetylcholinesterase, tyrosine kinase, and cyclooxygenase. In addition, it can modulate the activity of ion channels and increase the permeability of cell membranes.
実験室実験の利点と制限
MPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study the structure and function of proteins and enzymes. It can also be used to synthesize a variety of pharmaceuticals. However, it can be toxic in high concentrations, and it can interact with other proteins and receptors, acting as an agonist or antagonist.
将来の方向性
There are several potential future directions for MPPA research. For example, further research could be conducted to determine its effects on other proteins and receptors. In addition, further research could be conducted to optimize its synthesis process and to develop novel compounds that can act as agonists or antagonists of various proteins and receptors. Finally, further research could be conducted to determine its effects on other biochemical and physiological processes.
合成法
MPPA is typically synthesized through a two-step process. The first step involves the reaction of N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonyl chloride with propionic anhydride, yielding N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonylpropionic acid. The second step involves the reaction of the acid with sodium hydroxide, yielding the desired MPPA.
特性
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-3-17(21)18-8-5-13-24(22,23)20-11-9-19(10-12-20)16-7-4-6-15(2)14-16/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYKNJZKXXQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579463.png)
![6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579464.png)
![5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide](/img/structure/B6579477.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)
![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)


![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)
![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6579531.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)